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The tables below consolidate the chemical, pharmacological, and experimental data available for

Falnidamol.

Table 1: Basic Chemical and Pharmacological Profile

Aspect Details

Chemical Names Falnidamol, BIBX 1382, BIBX-1382 [1] [2]

IUPAC Name 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-

d]pyrimidine-4,6-diamine [2]

Molecular
Formula

C₁₈H₁₉ClFN₇ [2]

Molecular
Weight

387.847 g/mol [2]

Primary Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] [2]

Secondary
Target

ABCB1 Transporter (P-glycoprotein) [1] [3]

Clinical Status Phase 1 trials for solid tumors (development reportedly suspended) [2]
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Table 2: Key Experimental Findings on ABCB1 Inhibition

Assay Type Key Findings Experimental Context

Cytotoxicity &
Reversal

Specifically reversed ABCB1-

mediated MDR; increased efficacy
of doxorubicin and paclitaxel [1]

[3].

Pre-incubation with Falnidamol (e.g., 2h)

followed by chemotherapeutic agents in
resistant cell lines (HELA-Col, SW620-Adr)

[1] [3].

Colony Formation
& 3D Spheroid

Significantly inhibited colony

formation and 3D microsphere
growth in combination with

paclitaxel [1] [3].

Treatment sequences (e.g., Falnidamol 2h

-> Paclitaxel 4h); results measured after 7-
10 days [1] [3].

Intracellular Drug
Accumulation

Increased accumulation and

reduced efflux of doxorubicin in
ABCB1-overexpressing cells [1]

[3].

Flow cytometry analysis after treatment

with Falnidamol and doxorubicin [1] [3].

ATPase Activity Suppressed ABCB1 ATPase

activity [1] [3].

Tested on ABCB1-overexpressing cell

membranes incubated with Falnidamol [1]
[3].

Binding
Interaction

Binds directly to the drug-binding
site of ABCB1 transporter [1] [3].

Determined via molecular docking analysis
and cellular thermal shift assay (CETSA)

[1] [3].

Experimental Protocols for Key Assays

For researchers looking to replicate or understand the key findings, here is a summary of the core

methodologies cited in the studies.

1. Cytotoxicity and MDR Reversal Assay (MTT Assay)

Purpose: To assess the cytotoxicity of Falnidamol and its ability to reverse multidrug resistance

(MDR).
Cell Seeding: Cells are seeded into 96-well plates (e.g., (5 \times 10^3) cells/well) and cultured

overnight.
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Treatment:
Cytotoxicity: Cells are treated with varying concentrations of Falnidamol alone.
Reversal: Cells are pre-incubated with Falnidamol or a positive control (e.g., Verapamil) for 2

hours, followed by addition of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel).
Incubation & Measurement: After 72 hours, MTT reagent is added. The resulting formazan crystals

are dissolved, and absorbance is measured at 570 nm to determine cell viability [1] [3].

2. Doxorubicin Accumulation and Efflux Assay

Purpose: To evaluate the effect of Falnidamol on the intracellular concentration and export of

chemotherapeutic drugs.
Cell Preparation: Cells are seeded in 6-well plates (e.g., (1 \times 10^6) cells/well) for 24 hours.

Accumulation: Cells are treated with Falnidamol or control for 2 hours, followed by incubation with
Doxorubicin (e.g., 10 µM) for another 2 hours.

Efflux: Cells are first loaded with Doxorubicin, then incubated with Falnidamol, and sampled at
various time points.

Analysis: Cells are collected and analyzed by flow cytometry to measure intracellular Doxorubicin
fluorescence [1] [3].

The following diagram illustrates the established mechanism by which Falnidamol reverses multidrug

resistance.
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To cite this document: Smolecule. [Falnidamol Profile and Experimental Data]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b547937#falnidamol-structural-

analogs-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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